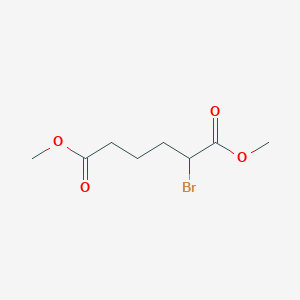

Dimethyl alpha-bromoadipate

Description

General Principles of Reactivity in α-Halo Esters

α-Halo esters are characterized by the presence of a halogen atom attached to the carbon atom adjacent to the carbonyl group of an ester. wikipedia.org This positioning is critical to their reactivity. The electron-withdrawing nature of both the carbonyl group and the halogen atom renders the α-carbon electrophilic and the α-hydrogen acidic.

The primary mode of reactivity for α-halo esters is nucleophilic substitution, typically proceeding through an S\N2 pathway. jove.com The presence of the adjacent carbonyl group significantly enhances the rate of S\N2 reactions compared to corresponding primary alkyl halides. libretexts.orglibretexts.org This rate enhancement is attributed to the stabilization of the transition state, where the incoming nucleophile's charge can be delocalized onto the electronegative oxygen atom of the carbonyl group. libretexts.orglibretexts.org

It is important to note that S\N1 reactions are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position. jove.com The resonance stabilization of such a carbocation is poor, and electrostatic interactions with the carbonyl group's dipole further destabilize it. jove.com

Another key reaction of α-halo esters is their use in the Reformatsky reaction. wikipedia.org In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org These enolates are less reactive than lithium enolates or Grignard reagents, which prevents them from reacting with the ester functionality of another molecule of the α-halo ester. wikipedia.org

Strategic Activation of Carboxylic Acid Derivatives through α-Bromination for Diverse Synthetic Transformations

The introduction of a bromine atom at the α-position of a carboxylic acid derivative is a powerful strategy for activating the molecule for a variety of synthetic transformations. The most common method for achieving this is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orglibretexts.orgfiveable.me This reaction involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgjove.com The reaction can also be carried out using red phosphorus and bromine, which generates PBr₃ in situ. libretexts.orglibretexts.org

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. libretexts.orglibretexts.orgjove.com This intermediate is crucial because it can readily enolize. The resulting enol then acts as a nucleophile, attacking a molecule of bromine to introduce the bromine atom at the α-position. jove.com Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. fiveable.mejove.com If an alcohol or amine is used instead of water in the final step, the corresponding α-bromo ester or amide can be formed directly. jove.com

α-Bromo carboxylic acids and their ester derivatives are highly valuable synthetic intermediates. libretexts.orglibretexts.org The bromine atom is an excellent leaving group, making these compounds susceptible to nucleophilic substitution by a wide range of nucleophiles. wikipedia.org For instance, reaction with ammonia (B1221849) can lead to the formation of α-amino acids, while reaction with aqueous base followed by acidification yields α-hydroxy acids. libretexts.orglibretexts.org

Position of Dimethyl α-Bromoadipate as a Polyfunctional Building Block in Organic Synthesis

Dimethyl α-bromoadipate stands out as a particularly useful polyfunctional building block in organic synthesis. sigmaaldrich.comenamine.netdiva-portal.org Its structure incorporates several key features: a six-carbon adipate (B1204190) backbone, two ester functionalities, and a reactive bromine atom at the α-position to one of the esters. This combination of functional groups allows for a diverse array of selective chemical manipulations.

The presence of two ester groups offers the potential for differential reactivity. One ester can be selectively hydrolyzed or modified while the other remains intact, leading to the synthesis of unsymmetrical adipic acid derivatives. The α-bromo group, as previously discussed, is a prime site for nucleophilic substitution, allowing for the introduction of various substituents.

Research has demonstrated the utility of dimethyl α,α′-dibromoadipate, a related compound, in the synthesis of pyroaminoadipic and pipecolic acid derivatives. researchgate.netresearchgate.netafricaresearchconnects.com In these syntheses, the dibromo compound undergoes reactions to introduce azide (B81097) groups, which are then further transformed. researchgate.net This highlights the potential of bromo-adipate derivatives as precursors to complex heterocyclic structures. For example, meso-dimethyl-α,α′-dibromoadipate has been used as a starting material for the synthesis of racemic 5-(4,5-substituted-1H-1,2,3-triazol-1yl)-pyroaminoadipic and pipecolic acid derivatives. researchgate.net Similarly, dimethyl-2,5-dibromoadipate has been utilized in the synthesis of new tetrazole-substituted pyroaminoadipic and pipecolic acid derivatives. colab.ws

Furthermore, the ester groups in dimethyl α-bromoadipate can participate in reactions such as the Dieckmann condensation, a base-catalyzed intramolecular cyclization of diesters to form β-keto esters. This opens up pathways to cyclic compounds. The combination of the reactive α-bromo position and the potential for cyclization makes dimethyl α-bromoadipate a valuable intermediate for constructing complex molecules with defined stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-bromohexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLZAZKDUNZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl α Bromoadipate

Direct Halogenation Approaches for Diester Systems

Direct halogenation of diester systems like dimethyl adipate (B1204190) requires specific activation, as the α-protons of esters are less acidic than those of carboxylic acids. Consequently, synthetic strategies are often adapted from classical reactions developed for more reactive substrates.

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. The reaction typically involves treating a carboxylic acid with a halogen (such as bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The mechanism proceeds through the formation of an acyl bromide intermediate, which is more readily enolized than the original carboxylic acid. This enol form then reacts with the halogen to achieve selective bromination at the α-position.

A direct application of HVZ conditions to dimethyl adipate is not the standard approach. Instead, the principles of the reaction are adapted in a multi-step sequence. The synthesis typically commences with adipic acid or its corresponding acyl halide, adipoyl chloride. The HVZ reaction is performed on the acid, which is converted in situ to the acyl bromide. This intermediate readily undergoes α-bromination. Following the bromination step, the resulting α-bromo acyl halide is not hydrolyzed back to a carboxylic acid but is instead quenched with an alcohol, such as methanol (B129727), to yield the desired α-bromo ester. This sequence effectively uses the core reactivity of the HVZ reaction—the formation and subsequent halogenation of an acyl halide—to produce dimethyl α-bromoadipate.

Research into the synthesis of α-brominated adipates has explored various conditions to optimize yield and efficiency. A common industrial approach involves a three-step process starting from adipic acid: acyl halogenation, bromination, and esterification. In one described method, adipic acid is first treated with thionyl chloride to form the more reactive adipoyl chloride. This intermediate is then subjected to bromination.

Notably, this process can be optimized to avoid the need for photochemical initiation (such as a sun lamp), which is often required for radical-chain halogenations. By increasing the reaction temperature during the bromination of adipoyl chloride, high yields of the α,α'-dibrominated intermediate can be achieved. The final step involves esterification with methanol to produce dimethyl 2,5-dibromoadipate. This integrated three-step process, which carefully controls reaction conditions, has been reported to achieve a total product yield as high as 89.5%.

| Step | Reagent 1 | Reagent 2 | Conditions | Intermediate/Product | Reported Yield |

| Acyl Halogenation | Adipic Acid | Thionyl Chloride | Heated to 75-80 °C | Adipoyl Chloride | High Conversion |

| Bromination | Adipoyl Chloride | Bromine | Elevated Temperature | 2,5-Dibromo Adipoyl Chloride | High Conversion |

| Esterification | 2,5-Dibromo Adipoyl Chloride | Methanol | Standard Esterification | Dimethyl 2,5-Dibromoadipate | Total Yield up to 89.5% |

Stereoselective Synthesis and Diastereomeric Control in α-Bromoadipate Production

When bromination occurs at both α-carbons of the adipate backbone, as in the synthesis of dimethyl 2,5-dibromoadipate, two new stereocenters are created. This gives rise to the possibility of diastereomers: a meso compound and a pair of enantiomers that form a racemic mixture. The control of this diastereoselectivity is a key aspect of the synthesis.

The synthesis of meso- and rac-isomers of dialkyl α,α'-dibromoadipates has been documented in chemical literature for over a century. The two diastereomers often exhibit distinct physical properties, which can be exploited for their separation. For instance, the meso isomer of diethyl 2,5-dibromoadipate is a solid at room temperature with a melting point of 64–65 °C, whereas the racemic form is a liquid with a melting point of 9–10 °C.

The relative yields of the meso and rac isomers can be influenced by the reaction conditions and subsequent purification methods. Fractional crystallization or condensation is often employed to separate the isomers. Historical reports in various journals document different yields for these isomers, reflecting the evolution of synthetic and purification techniques over time.

The table below summarizes findings from various studies on the synthesis of meso-dimethyl 2,5-dibromoadipate, highlighting the yields achieved.

| Year of Report | Journal | Key Method | Product | Reported Yield |

| 1942 | J. Amer. Chem. Soc. | Bromination followed by crystallization | meso-Dimethyl 2,5-dibromoadipate | 50% (initial crystallization) |

| 1942 | J. Amer. Chem. Soc. | Fractional condensation of mother liquor | rac-Dimethyl 2,5-dibromoadipate | 20% |

| 1961 | J. Org. Chem. | Adipoyl halide bromination & esterification | meso-Dimethyl 2,5-dibromoadipate | 60% |

These findings demonstrate that the synthesis can be directed to favor one diastereomer, and that physical separation methods are effective in isolating the pure isomers.

Reactivity and Mechanistic Investigations of Dimethyl α Bromoadipate

Nucleophilic Substitution Reactions at the α-Brominated Center

The carbon-bromine bond at the α-position of dimethyl α-bromoadipate is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. This inherent electrophilicity drives a range of nucleophilic substitution reactions, providing a versatile platform for the synthesis of a diverse array of α-functionalized adipate (B1204190) derivatives. These reactions typically proceed via an S(_N)2 mechanism, wherein the incoming nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group.

Reaction Scheme: Synthesis of Dimethyl α-methoxyadipate

Dimethyl α-bromoadipate + Sodium Methoxide → Dimethyl α-methoxyadipate + Sodium Bromide

The efficiency of this displacement reaction is influenced by several factors, including the nature of the solvent and the reaction temperature. A polar aprotic solvent is typically employed to solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the alkoxide anion. A successful synthesis of dimethyl α-methoxyadipate has been reported, and after the reaction, the methanol (B129727) is evaporated, and the product is extracted with diethyl ether, washed with water, and dried over anhydrous sodium sulfate (B86663) prepchem.com.

| Reactant | Nucleophile | Product |

| Dimethyl α-bromoadipate | Sodium Methoxide | Dimethyl α-methoxyadipate |

The introduction of an azide (B81097) functionality at the α-position of the adipate backbone opens up a rich field of synthetic possibilities, particularly in the realm of heterocyclic chemistry. The reaction of dimethyl α-bromoadipate with an azide salt, such as sodium azide, readily proceeds via an S(_N)2 displacement to yield dimethyl α-azidoadipate. The azide anion (N(_3)) is an excellent nucleophile, and its reaction with α-halo esters is a well-established method for the synthesis of α-azido esters.

The resulting α-azido ester is a versatile intermediate. One of the most prominent applications of organic azides is their participation in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This transformation, often referred to as "click chemistry," is highly efficient and regioselective, particularly when catalyzed by copper(I) species. The reaction of dimethyl α-azidoadipate with a terminal alkyne in the presence of a copper(I) catalyst would be expected to yield a 1,4-disubstituted 1,2,3-triazole derivative. This approach allows for the facile linkage of the adipate scaffold to a wide variety of molecular fragments appended to the alkyne.

General Scheme for Triazole Formation:

Azide Formation: Dimethyl α-bromoadipate + NaN(_3) → Dimethyl α-azidoadipate + NaBr

Cycloaddition: Dimethyl α-azidoadipate + R-C≡CH (in the presence of a Cu(I) catalyst) → 1,4-Disubstituted 1,2,3-triazole derivative

This two-step sequence provides a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

| Intermediate | Reaction Type | Product |

| Dimethyl α-azidoadipate | [3+2] Cycloaddition | 1,2,3-Triazole Derivative |

The synthesis of α-amino adipate derivatives is of significant interest, as α-aminoadipic acid is a key intermediate in the biosynthesis of lysine (B10760008) in fungi nih.govwikipedia.org. The direct amination of dimethyl α-bromoadipate with ammonia (B1221849) or primary amines provides a route to these valuable compounds. The reaction involves the nucleophilic attack of the nitrogen atom of the amine on the α-carbon of the adipate ester, displacing the bromide ion.

However, the direct amination of α-halo esters with ammonia can be complicated by overalkylation, leading to the formation of secondary and tertiary amines. To circumvent this issue, alternative synthetic strategies are often employed. One such method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. In this approach, the phthalimide anion acts as the nucleophile, displacing the bromide to form an N-phthaloyl intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthaloyl group, yielding the desired primary α-amino adipate derivative.

Reductive amination of the corresponding α-keto ester is another common method for preparing α-amino esters. Catalytic enantioselective substitution of α-halo carbonyl compounds with nitrogen nucleophiles represents a direct approach to enantioenriched α-amino carbonyl compounds nih.gov. These reactions can proceed through an S(_N)2 pathway nih.gov. α-Amino amides are valuable as they are subunits of peptides and proteins and can be synthesized by replacing the α-halogen with a nitrogen nucleophile nih.gov.

| Starting Material | Reagent | Product |

| Dimethyl α-bromoadipate | Ammonia/Amine | Dimethyl α-aminoadipate (and overalkylation products) |

| Dimethyl α-bromoadipate | Potassium Phthalimide | N-Phthaloyl-dimethyl α-aminoadipate |

The electrophilic nature of the α-carbon in dimethyl α-bromoadipate makes it a suitable substrate for reaction with polydentate ligands and for the construction of macrocyclic architectures. For example, reaction with a macrocyclic polyamine like cyclen (1,4,7,10-tetraazacyclododecane) can lead to the formation of a functionalized macrocycle. The secondary amine groups of cyclen can act as nucleophiles, displacing the bromide from the adipate ester. Depending on the stoichiometry and reaction conditions, mono- or poly-substituted cyclen derivatives can be obtained.

The synthesis of macrocycles is a significant area of research due to their diverse applications researchgate.net. Various synthetic methodologies are employed for macrocyclization, including macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions nih.gov. The reaction of a bifunctional molecule containing a nucleophilic site and an electrophilic site can lead to macrocyclization. In the context of dimethyl α-bromoadipate, it could potentially be incorporated into a macrocyclic structure by reacting with a long-chain molecule containing two nucleophilic groups, such as a diamine or a diol.

Carbon-Carbon Bond Forming Reactions Involving the α-Position

Beyond nucleophilic substitution with heteroatoms, the α-position of dimethyl α-bromoadipate is also amenable to the formation of new carbon-carbon bonds, providing a means to extend the carbon skeleton and introduce further molecular complexity.

The Darzens condensation is a classic organic reaction that involves the reaction of an α-haloester with a ketone or an aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester wikipedia.orgjk-sci.com. Dimethyl α-bromoadipate can serve as the α-haloester component in this reaction.

The mechanism of the Darzens condensation begins with the deprotonation of the α-carbon of the dimethyl α-bromoadipate by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form an enolate intermediate mychemblog.com. This enolate then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes an intramolecular S(_N)2 reaction, where the alkoxide attacks the carbon bearing the bromine atom, displacing the bromide and forming the epoxide ring wikipedia.org.

Mechanism of Darzens Condensation:

Deprotonation: A base removes the acidic proton from the α-carbon of dimethyl α-bromoadipate to form an enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone.

Intramolecular Ring Closure: The resulting alkoxide undergoes an intramolecular S(_N)2 reaction to form the epoxide ring.

This reaction is a valuable tool for the synthesis of functionalized epoxides, which are themselves versatile intermediates for further chemical transformations.

| Reactants | Base | Product |

| Dimethyl α-bromoadipate, Aldehyde/Ketone | Strong Base (e.g., NaOEt) | α,β-Epoxy Ester (Glycidic Ester) |

Exploration of Organometallic Coupling Reactions

The carbon-bromine bond at the α-position to the ester carbonyl in Dimethyl α-bromoadipate is a key site for the formation of new carbon-carbon bonds via organometallic cross-coupling reactions. These reactions, typically catalyzed by palladium or nickel complexes, enable the coupling of the α-bromo ester with a variety of organometallic reagents. While literature specifically detailing Dimethyl α-bromoadipate in these reactions is sparse, its reactivity can be confidently inferred from studies on analogous α-bromo esters.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly effective for coupling sp³-hybridized carbons, such as the α-carbon of Dimethyl α-bromoadipate. Cobalt-catalyzed asymmetric variants have been developed for α-bromo esters, allowing for the synthesis of chiral α-arylalkanoic esters in high yields and enantioselectivities. thieme-connect.comnih.gov A radical-based mechanism is often proposed for these transformations. nih.gov The reaction tolerates a wide array of functional groups, making it a robust method for complex molecule synthesis. nih.govnih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling methods developed and remains a powerful tool for C-C bond formation. organic-chemistry.org Cobalt-bisoxazoline complexes have been successfully employed to catalyze the asymmetric arylation of racemic α-bromo esters with aryl Grignard reagents, affording products with high enantiomeric excess. acs.orgnih.gov The reaction is compatible with various ester groups, from simple methyl esters to bulky tert-butyl esters, demonstrating its versatility. acs.org

Stille Coupling: The Stille reaction couples organohalides with organostannane (organotin) reagents. openochem.orgwikipedia.org This reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents. openochem.orgorganic-chemistry.org The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is effective for a wide range of electrophiles, including alkyl bromides, making it applicable to substrates like Dimethyl α-bromoadipate. nih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples organohalides with organoboron compounds (like boronic acids or esters), is one of the most widely used cross-coupling methods. nih.govnih.gov The reaction's popularity stems from the mild conditions, low toxicity of boron reagents, and broad commercial availability. scispace.comresearchgate.net While more common for sp²-sp² couplings, its application can be extended to sp³ centers, suggesting potential utility for Dimethyl α-bromoadipate with appropriate catalytic systems. nih.govjst.go.jp

| Coupling Reaction | Catalyst/Ligand | Organometallic Reagent | Substrate Example | Product | Yield (%) | Ref |

| Negishi Coupling | CoBr₂ / Bisoxazoline | 4-MeO-C₆H₄ZnCl | Ethyl 2-bromopropanoate | Ethyl 2-(4-methoxyphenyl)propanoate | 98 | nih.gov |

| Kumada Coupling | CoI₂ / Bisoxazoline | PhMgBr | Methyl 2-bromopropanoate | Methyl 2-phenylpropanoate | 96 | acs.orgnih.gov |

| Negishi Coupling | Co(acac)₂ / Ligand | PhZnCl | Methyl 2-bromohexanoate | Methyl 2-phenylhexanoate | 95 | thieme-connect.com |

| Kumada Coupling | CoI₂ / Bisoxazoline | 4-Cl-C₆H₄MgBr | Ethyl 2-bromobutyrate | Ethyl 2-(4-chlorophenyl)butyrate | 94 | acs.org |

Radical Reactions and Reductive Alkylation Strategies

The C-Br bond in Dimethyl α-bromoadipate can be homolytically cleaved to generate an α-carbonyl radical, which serves as a key intermediate in various transformations.

Atom Transfer Radical Addition (ATRA): ATRA is an atom-economical method for forming a C-C and a C-halogen bond simultaneously across an alkene. jst.go.jp The process can be initiated by transition metals or photochemically. jst.go.jp In this context, Dimethyl α-bromoadipate can act as the radical precursor. The generated α-ester radical can add to an olefin, with the resulting radical abstracting a bromine atom from another molecule of the bromoester to propagate the radical chain and form the final product. Copper-catalyzed ATRA has proven effective for adding alkyl halides to vinyl boronic esters, expanding the scope of this methodology. organic-chemistry.orgnih.govacs.org

Reductive Alkylation: A powerful strategy for C-C bond formation involves the single-electron reduction of the α-bromo ester to form a nucleophilic intermediate, which is then trapped by an electrophile. Samarium(II) iodide (SmI₂) is a preeminent reagent for such transformations. wikipedia.org It acts as a mild one-electron reductant, capable of converting alkyl halides into either radical species or more nucleophilic organosamarium intermediates. nih.govnih.gov In the presence of a carbonyl compound (aldehyde or ketone), SmI₂ promotes a Barbier-type or Reformatsky-type reaction. The α-bromo ester is reduced to form a samarium enolate, which then adds to the carbonyl electrophile. This method is highly efficient for creating β-hydroxy esters from α-bromo esters and carbonyl compounds. nih.govgu.se

| Reaction Type | Reagent | Substrate 1 (α-bromo ester) | Substrate 2 (Electrophile) | Product Type | Yield (%) | Ref |

| SmI₂-mediated Coupling | SmI₂/THF | α-Bromoketone | Aldehyde | β-Hydroxy ketone | 72 | nih.gov |

| SmI₂-mediated Coupling | SmI₂ | Ethyl bromoacetate | Cyclohexanone | Ethyl (1-hydroxycyclohexyl)acetate | 95 | wikipedia.org |

| SmI₂-mediated Conjugate Addition | SmI₂/H₂O | Ethyl acrylate | Cyclic Nitrone | N-Hydroxypyrrolidine derivative | 85 | nih.gov |

Reduction and Elimination Chemistry

Selective Debromination and Regeneration of Parent Ester Structures

The removal of the bromine atom from Dimethyl α-bromoadipate to regenerate the parent diester, Dimethyl adipate, is a fundamental reductive transformation. This debromination can be achieved through several methods, often involving radical or hydride transfer mechanisms.

A classic method for reductive dehalogenation is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The tributyltin radical abstracts the bromine atom, generating an α-ester radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product and regenerate the tin radical, propagating the chain reaction. researchgate.net Due to the toxicity of organotin compounds, alternative, milder methods are often preferred. organic-chemistry.org

Photochemical methods offer a cleaner approach. Light-mediated reductive debromination can be accomplished using photocatalysts in the presence of a hydrogen atom donor. acs.org For instance, Hantzsch esters have been employed as effective photoreductants for the selective debromination of α-bromo ketones, a process that is mechanistically applicable to α-bromo esters. researchgate.net

| Reagent System | Substrate Type | Conditions | Product | Ref |

| Tributyltin hydride (Bu₃SnH), AIBN | Alkyl Bromides | Thermal (e.g., 80 °C in benzene) | Alkane | organic-chemistry.orgpearson.com |

| SmI₂/THF/H₂O | Alkyl Halides | Room Temperature | Alkane | wikipedia.org |

| Tris(trimethylsilyl)silane (TTMSS), Photocatalyst | Alkyl/Aryl Bromides | Visible Light, Room Temperature | Alkane/Arene | acs.org |

Formation of Unsaturated Adipate Derivatives via Elimination (e.g., Vinyl Halides)

Treating Dimethyl α-bromoadipate with a suitable base can induce a dehydrobromination reaction to form an α,β-unsaturated ester, namely Dimethyl 2-hexenedioate. This transformation typically proceeds via a concerted E2 (bimolecular elimination) mechanism. lumenlearning.compressbooks.pub

The E2 mechanism requires a single, concerted step where the base abstracts a proton from the β-carbon while the C-Br bond on the α-carbon breaks, and a new π-bond forms between the α and β carbons. lumenlearning.comksu.edu.sa The success of the reaction depends critically on the choice of base. To favor elimination over a competing Sₙ2 substitution reaction, a strong, non-nucleophilic, or sterically hindered base is typically used. ksu.edu.samsu.edu Examples of such bases include potassium tert-butoxide (t-BuOK), 1,8-diazabicycloundec-7-ene (DBU), or sodium ethoxide (NaOEt) in some cases. pressbooks.pub

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org For Dimethyl α-bromoadipate, elimination can only occur in one direction to form the conjugated system, so regioselectivity is not a concern. The stereochemistry of the resulting double bond (E vs. Z) can be influenced by the reaction conditions and the specific base used. The dehydrobromination of α-bromo ketones to form α,β-unsaturated ketones is a well-established analogous transformation. libretexts.org

| Base | Substrate Type | Solvent | Typical Product | Mechanism | Ref |

| Potassium tert-butoxide (t-BuOK) | Secondary Alkyl Halide | THF or t-BuOH | Less substituted alkene (Hofmann) | E2 | pressbooks.pubmsu.edu |

| Sodium Ethoxide (NaOEt) | Secondary Alkyl Halide | Ethanol | More substituted alkene (Zaitsev) | E2 | ksu.edu.salibretexts.org |

| 1,8-Diazabicycloundec-7-ene (DBU) | Alkyl Halide | Toluene or CH₂Cl₂ | Unsaturated product | E2 | lumenlearning.com |

Strategic Applications of Dimethyl α Bromoadipate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Bioactive Scaffolds and Natural Product Analogs

The primary application of dimethyl α-bromoadipate and its close analogs, such as dimethyl meso-2,5-dibromoadipate, lies in the synthesis of heterocyclic compounds that are precursors to or analogs of natural products. These structures often form the core of pharmacologically active molecules.

Dimethyl α,α′-dibromoadipate, a related and often co-utilized starting material, is instrumental in the synthesis of racemic 5-substituted pyroaminoadipic and pipecolic acid derivatives. researchgate.net Pipecolic acid and its derivatives are functionalized piperidine (B6355638) structures that are key components of various natural and unnatural bioactive molecules. ekb.eg

The synthesis begins with the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate, which is generated from the dibromoadipate. researchgate.net This key step creates a reactive α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative. researchgate.netresearchgate.net This intermediate is then further reacted to produce the target pyroaminoadipic and pipecolic acid structures. researchgate.net A similar strategy has been employed to create 5-tetrazolyl-substituted pyroaminoadipic and pipecolic acid derivatives, where the key step involves the selective N2-alkylation of 5-substituted tetrazoles with dimethyl meso-2,5-dibromoadipate. colab.ws The subsequent conversion of the remaining bromo group to an azide (B81097), followed by hydrogenation, leads to the formation of a lactam, which is a direct precursor to the desired acid derivatives. colab.ws

The final step to obtain the pipecolic acid derivatives involves the chemoselective reduction of the amide carbonyl group of the lactam intermediate, typically using a reducing agent like diborane (B8814927) (BH3), followed by acid hydrolysis. researchgate.netcolab.ws

Table 1: Synthesis Pathway to Substituted Pipecolic Acid Derivatives

| Step | Starting Material/Intermediate | Reagents | Product/Intermediate | Reference |

| 1 | meso-Dimethyl-α,α′-dibromoadipate | Sodium Azide, Acetylenic Compound | α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate | researchgate.netresearchgate.net |

| 2 | α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate | Sodium Azide, then Pd/C, H₂ | 5-(substituted-1H-1,2,3-triazol-1-yl) Lactam | researchgate.net |

| 3 | 5-(substituted-1H-1,2,3-triazol-1-yl) Lactam | BH₃, then Acid Hydrolysis | 5-(substituted-1H-1,2,3-triazol-1-yl) Pipecolic Acid | researchgate.net |

Lactams, which are cyclic amides, are pivotal intermediates in the synthetic pathways originating from dimethyl α-bromoadipate analogs. wikipedia.org In the synthesis of pipecolic acid derivatives, the formation of a lactam is a critical cyclization step. researchgate.netcolab.ws This is achieved by reacting the bromo-adipate intermediate with sodium azide to introduce a second nitrogen-containing group, which then undergoes palladium-catalyzed hydrogenation to form the cyclic amide ring. researchgate.netcolab.ws

Lactams themselves are significant scaffolds found in numerous natural products and pharmaceuticals, most notably in β-lactam antibiotics. nih.govbeilstein-journals.org The development of efficient synthetic strategies to construct these structural motifs is a major focus in organic synthesis. nih.gov

The versatility of the adipate (B1204190) backbone also allows for the potential construction of bridged nitrogen-containing heterocycles. These are complex three-dimensional structures where the nitrogen atom is part of a bicyclic system. le.ac.uk While direct synthesis of bridged systems from dimethyl α-bromoadipate is not extensively detailed, the functional handles present in the intermediates (esters, azides, and bromo groups) provide multiple points for further intramolecular cyclization reactions to form such constrained architectures. beilstein-journals.orgle.ac.uk Nitrogen-containing heterocycles are of high interest due to their wide range of applications in drug development and materials science. kit.edufrontiersin.org

Role in the Elaboration of Polymer Precursors and Specialty Chemicals

The current body of scientific literature primarily focuses on the application of dimethyl α-bromoadipate and its derivatives in the synthesis of complex heterocyclic molecules for biological applications. researchgate.net While its bifunctional nature—possessing two ester groups and a reactive bromine atom—suggests potential as a monomer or chain extender in polyester (B1180765) synthesis or as a precursor for specialty chemicals requiring an adipic acid backbone, specific and detailed research findings on these applications are not widely documented in available sources.

Building Block for Multifunctional Molecular Architectures

As a building block, dimethyl α-bromoadipate offers a six-carbon chain that can be readily functionalized. The bromine atom allows for the introduction of a wide array of substituents via nucleophilic substitution, while the two methyl ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups. This makes it a useful starting point for creating molecules with multiple reactive sites or functionalities. The syntheses of triazole and tetrazole-substituted pipecolic acids are prime examples of its use in constructing multifunctional architectures, where the resulting molecules contain a heterocyclic ring, a carboxylic acid, and an amino group within a defined stereochemical framework. researchgate.netcolab.ws These enantioenriched nitrogen-containing heterocycles are valuable in medicinal chemistry. beilstein-journals.org However, beyond its established role in creating these specific heterocyclic systems, its broader application in engineering other complex, multifunctional molecular architectures is not extensively detailed in the reviewed literature.

Advanced Spectroscopic and Computational Investigations of Dimethyl α Bromoadipate Reactivity

Spectroscopic Elucidation of Reaction Pathways and Intermediates

Spectroscopic methods are crucial for identifying transient intermediates and understanding the stepwise progression of chemical reactions. For a compound like Dimethyl α-bromoadipate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to monitor reactions and characterize products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for tracking the transformation of Dimethyl α-bromoadipate. The proton on the α-carbon, being adjacent to both a bromine atom and a carbonyl group, is expected to have a characteristic chemical shift in the ¹H NMR spectrum, typically in the range of 4.0-5.0 ppm. libretexts.org Any reaction involving substitution at this position would lead to a significant change in this chemical shift, allowing for the monitoring of reaction progress. Similarly, the carbonyl carbons would exhibit distinct signals in the ¹³C NMR spectrum, generally between 160-180 ppm for esters. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl groups in Dimethyl α-bromoadipate. Ester carbonyl groups typically show strong absorption bands in the region of 1735-1750 cm⁻¹. pressbooks.pub Changes in the position and intensity of this band can indicate reactions at the carbonyl center, such as hydrolysis or transesterification. The C-Br stretching vibration, expected in the fingerprint region (typically 500-680 cm⁻¹), could also be monitored, although its detection can be challenging due to other overlapping signals.

Mass Spectrometry (MS): Mass spectrometry provides valuable information about the molecular weight of reactants, intermediates, and products. For Dimethyl α-bromoadipate, the mass spectrum would show a characteristic isotopic pattern for bromine (approximately equal intensities for M and M+2 peaks). Fragmentation patterns can also help in structure elucidation. A common fragmentation for esters is the loss of the alkoxy group (•OCH₃) to form an acylium ion. libretexts.org In the case of Dimethyl α-bromoadipate, cleavage of the C-Br bond would also be an expected fragmentation pathway.

Interactive Table: Expected Spectroscopic Data for Dimethyl α-bromoadipate

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | α-CH(Br) | 4.0 - 5.0 ppm |

| -OCH₃ | ~3.7 ppm | |

| -CH₂- (adipate chain) | 1.6 - 2.5 ppm | |

| ¹³C NMR | C=O (ester) | 160 - 180 ppm |

| α-C(Br) | 40 - 60 ppm | |

| -OC H₃ | ~52 ppm | |

| IR Spectroscopy | C=O (ester) | 1735 - 1750 cm⁻¹ |

| C-O (ester) | 1000 - 1300 cm⁻¹ | |

| C-Br | 500 - 680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak | Isotopic pattern for Br (M, M+2) |

| Major Fragments | [M - OCH₃]⁺, [M - Br]⁺ |

Note: The values in this table are approximate and based on typical ranges for similar functional groups.

The identification of reactive intermediates, which are often short-lived and present in low concentrations, can be achieved using advanced spectroscopic techniques. lumenlearning.com For instance, trapping experiments followed by spectroscopic analysis can provide evidence for the existence of specific intermediates.

Theoretical and Computational Chemistry Studies on Reaction Mechanisms and Selectivity

In the absence of extensive experimental data for Dimethyl α-bromoadipate, theoretical and computational chemistry serves as a powerful predictive tool to understand its reactivity. Density Functional Theory (DFT) is a common computational method used to model reaction pathways and determine the energetics of transition states and intermediates. up.ac.za

Reaction Mechanisms: Computational studies on analogous α-halo carbonyl compounds suggest that they can undergo a variety of reactions, with nucleophilic substitution at the α-carbon being a prominent pathway. up.ac.za The mechanism of this substitution is often predicted to be Sₙ2, where a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion. The stereochemistry of this reaction can also be predicted computationally.

Theoretical calculations can also explore other potential reaction pathways, such as elimination reactions to form an α,β-unsaturated ester, or reactions involving the carbonyl groups. The relative activation energies for these different pathways can be calculated to predict the major product under specific reaction conditions.

Selectivity: A key aspect of the reactivity of Dimethyl α-bromoadipate is selectivity. With two ester groups and a reactive α-bromo position, different reaction outcomes are possible. Computational models can be employed to investigate the factors that govern regioselectivity and chemoselectivity. For example, the model can predict whether a nucleophile will preferentially attack the α-carbon or one of the carbonyl carbons.

Studies on similar systems have shown that the nature of the nucleophile, the solvent, and the reaction temperature can all influence the selectivity of the reaction. researchgate.net Computational models can systematically vary these parameters to provide insights into the optimal conditions for achieving a desired reaction outcome.

Interactive Table: Computationally Predicted Reactivity of α-Bromo Esters

| Reaction Type | Key Features | Influencing Factors | Predicted Outcome |

| Nucleophilic Substitution (Sₙ2) | Attack at the α-carbon | Strength and steric bulk of the nucleophile, solvent polarity | Inversion of stereochemistry at the α-carbon |

| Elimination (E2) | Abstraction of a β-proton | Strong, sterically hindered base | Formation of an α,β-unsaturated ester |

| Carbonyl Addition | Attack at the ester carbonyl carbon | Strong nucleophiles (e.g., Grignard reagents) | Formation of tertiary alcohols after hydrolysis |

This table provides a generalized overview based on computational studies of related α-halo esters.

Future Directions and Emerging Research Avenues in Dimethyl α Bromoadipate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of α-bromo esters often involves the use of hazardous reagents like elemental bromine and harsh reaction conditions. A significant future direction lies in the development of greener and more sustainable methods for the synthesis of dimethyl α-bromoadipate. This involves exploring alternative brominating agents, employing catalytic systems, and utilizing environmentally benign solvents.

One promising approach is the use of N-bromosuccinimide (NBS) as a safer and more selective brominating agent compared to molecular bromine. cambridgescholars.com Research into catalytic methods for α-bromination is also gaining traction. For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to a more sustainable process. semanticscholar.org Furthermore, the exploration of enzymatic or bio-catalytic bromination could offer a highly selective and environmentally friendly alternative, minimizing the formation of by-products.

Table 1: Comparison of Brominating Agents for Ester Synthesis

| Brominating Agent | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Molecular Bromine (Br₂) | High reactivity, low cost | Highly toxic and corrosive, low selectivity | Poor |

| N-Bromosuccinimide (NBS) | Safer to handle, higher selectivity | Higher cost, potential for side reactions | Moderate |

| Enzymatic Bromination | High selectivity, mild conditions | Limited substrate scope, catalyst stability | Excellent |

| HBr/Oxidant Systems | In-situ generation of bromine | Requires careful control of stoichiometry | Good |

Integration and Optimization within Continuous Flow Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govjst.org.in The integration of the synthesis of dimethyl α-bromoadipate into continuous flow platforms is a key area for future research.

A continuous flow setup for the α-bromination of dimethyl adipate (B1204190) would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.net The small reactor volumes inherent in flow chemistry mitigate the risks associated with handling hazardous reagents and exothermic reactions. nih.gov For instance, the in-situ generation and immediate consumption of a reactive brominating species can be safely managed in a microreactor. nih.gov

Future work in this area will likely focus on the design and optimization of multi-step continuous flow systems that can perform the initial esterification of adipic acid followed by the α-bromination in a "telescoped" manner, minimizing the need for isolation and purification of intermediates. flinders.edu.aumdpi.com The development of packed-bed reactors containing immobilized catalysts or scavenger resins could further enhance the efficiency and sustainability of the process. nih.gov

Table 2: Potential Parameters for Continuous Flow Synthesis of Dimethyl α-Bromoadipate

| Parameter | Potential Range | Significance |

|---|---|---|

| Residence Time | 1 - 30 minutes | Affects conversion and selectivity. |

| Temperature | 25 - 150 °C | Influences reaction rate and by-product formation. |

| Flow Rate | 0.1 - 10 mL/min | Determines throughput and mixing efficiency. |

| Reagent Concentration | 0.1 - 2 M | Impacts reaction kinetics and product purity. |

Exploration of Asymmetric Catalysis for Enantioselective Transformations

The α-carbon of dimethyl α-bromoadipate is a stereocenter, meaning the molecule can exist as two enantiomers. The development of catalytic asymmetric methods to access enantiomerically enriched or pure forms of this compound and its derivatives is a significant and challenging frontier. Enantiopure α-functionalized adipic acid derivatives are valuable building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Future research will likely focus on the development of chiral catalysts that can mediate the enantioselective bromination of a prochiral precursor or facilitate the kinetic resolution of racemic dimethyl α-bromoadipate. researchgate.net For example, chiral Lewis acids or organocatalysts could be employed to control the stereochemical outcome of the bromination reaction. rsc.orgwikipedia.org

Another promising avenue is the use of chiral metal complexes, such as those based on nickel or silver, to catalyze asymmetric cross-coupling reactions of racemic dimethyl α-bromoadipate with various nucleophiles. acs.orgnih.gov This would allow for the synthesis of a wide range of chiral α-substituted adipate derivatives with high enantiomeric excess. The development of such catalytic systems would represent a major advance in the synthetic utility of dimethyl α-bromoadipate.

Table 3: Potential Catalytic Systems for Asymmetric Transformations

| Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Chiral Organocatalyst | Enantioselective α-bromination | Enantioenriched dimethyl α-bromoadipate |

| Chiral Lewis Acid | Asymmetric alkylation/arylation | Chiral α-substituted adipate derivatives |

| Chiral Nickel Complex | Asymmetric cross-coupling | Enantioenriched α-aryl or α-alkenyl adipates |

| Chiral Bifunctional Sulfide | Desymmetrizing bromolactonization | Chiral α-quaternary lactones and esters rsc.org |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Dimethyl alpha-bromoadipate with high purity?

- Methodological Answer : Optimize reaction conditions by systematically varying parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of brominating agents. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can improve purity. Monitor by TLC and confirm via ¹H NMR (e.g., ester methyl protons at δ 3.6–3.8 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Combine ¹H/¹³C NMR for structural confirmation (e.g., α-bromoester signals), GC-MS for molecular weight validation, and HPLC for purity assessment (>98%). For conflicting data, cross-validate using alternative methods (e.g., FT-IR for functional groups) and replicate experiments. Calibrate instruments with reference standards and document environmental conditions (e.g., humidity) to identify variability sources .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and store the compound in airtight, light-resistant containers at 4°C. Avoid inhalation and skin contact due to potential mutagenicity (inferred from brominated analogs). For spills, neutralize with sodium bicarbonate and adsorb with inert material. Dispose via hazardous waste protocols compliant with local regulations .

Advanced Research Questions

Q. How can mechanistic ambiguities in this compound’s reactivity as an alkylating agent be resolved?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways. Use DFT calculations to model transition states and compare with experimental activation parameters (ΔH‡, ΔS‡). Employ trapping agents (e.g., TEMPO) to detect radical intermediates in photochemical reactions. Validate via LC-MS/MS analysis of reaction mixtures .

Q. What experimental strategies minimize ester hydrolysis or β-elimination side reactions during synthesis?

- Methodological Answer : Control pH (use buffered conditions for aqueous steps) and avoid protic solvents. Employ low temperatures (0–5°C) during bromination to suppress elimination. Add molecular sieves to sequester water. Monitor side products via ¹H NMR (e.g., absence of α,β-unsaturated ester signals at δ 5.8–6.2 ppm) and optimize reaction time to balance yield vs. degradation .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:

- Thermal : 40°C, 60°C for 1–4 weeks.

- Humidity : 75% RH in climate-controlled chambers.

- Light : UV/Vis irradiation per ICH Q1B guidelines.

Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) and identify byproducts using high-resolution MS. Apply Arrhenius kinetics to predict shelf-life .

Q. How can researchers reconcile contradictory literature data on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Replicate studies with standardized substrates (e.g., arylboronic acids) and catalysts (e.g., Pd(PPh₃)₄). Control variables like solvent degassing, catalyst loading, and reaction scale. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio). Publish negative results to clarify boundary conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.